(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

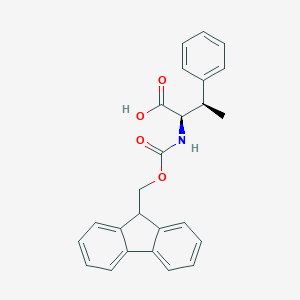

(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH, also known as this compound, is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH is a derivative of phenylalanine that has garnered attention in peptide synthesis and bioactive peptide research. The Fmoc (fluorenylmethoxycarbonyl) group serves as a protective moiety in solid-phase peptide synthesis (SPPS), facilitating the assembly of peptides while minimizing side reactions. This compound's unique structural characteristics influence its biological activities, particularly in self-assembly and hydrogel formation.

The compound is characterized by the following chemical structure:

- Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-C-beta-methyl-phenylalanine

- Molecular Formula: C18H21NO2

- Molecular Weight: 287.37 g/mol

Self-Assembly and Hydrogelation

Research indicates that the self-assembly behavior of Fmoc-protected amino acids, including this compound, is significantly influenced by their side chain modifications. Studies have shown that variations in the methyl groups on the α-carbon can alter the morphology of supramolecular nanostructures formed during hydrogelation .

Table 1: Influence of Side Chain Modifications on Hydrogel Properties

| Compound | Hydrogel Formation | Morphology Type |

|---|---|---|

| Fmoc-beta-methyl-Phe-OH | Yes | Fibrillar network |

| Fmoc-3-F-Phe-OH | Yes | Nanofibers |

| Fmoc-F(5)-Phe-OH | Yes | Micellar structures |

Therapeutic Applications

Bioactive peptides exhibit various physiological effects, including antihypertensive, anti-inflammatory, and neuroprotective activities. The structural features of this compound may contribute to these effects by enhancing bioavailability and specificity towards target tissues .

Case Study: Antihypertensive Activity

In a study examining the effects of modified phenylalanine derivatives on blood pressure regulation, compounds similar to this compound were shown to inhibit angiotensin-converting enzyme (ACE), leading to reduced hypertension in animal models. The mechanism involved competitive inhibition at the active site of ACE .

Synthesis and Stability

The synthesis of this compound typically involves SPPS techniques utilizing Fmoc chemistry. The stability of the Fmoc group under various conditions is crucial for maintaining the integrity of the peptide during synthesis .

Table 2: Synthesis Conditions for Fmoc Peptides

| Condition | Recommended Solvent | Deprotection Method |

|---|---|---|

| Standard Fmoc deprotection | DMF | 20% piperidine |

| Mild conditions | DMF | 2% DBU |

Eigenschaften

IUPAC Name |

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWJZRLWGALBIQ-WAIKUNEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373286 |

Source

|

| Record name | (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321524-79-2 |

Source

|

| Record name | (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.